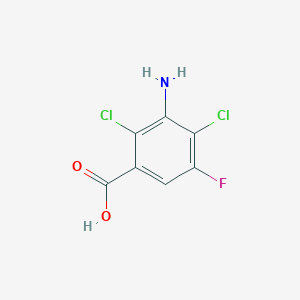

3-Amino-2,4-dichloro-5-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H4Cl2FNO2. It is a derivative of benzoic acid, characterized by the presence of amino, dichloro, and fluoro substituents on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2,4-dichloro-5-fluorobenzoic acid, followed by reduction to introduce the amino group . The reaction conditions often include the use of concentrated sulfuric acid and reducing agents such as iron powder or tin chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,4-dichloro-5-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Iron powder, tin chloride.

Solvents: Ethanol, dimethylformamide (DMF), and water.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

Substituted Benzoic Acids: Through nucleophilic substitution.

Azo Compounds: Through coupling reactions with diazonium salts.

Aminobenzoic Acid Derivatives: Through reduction reactions.

Wissenschaftliche Forschungsanwendungen

3-Amino-2,4-dichloro-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-2,4-dichloro-5-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro and fluoro substituents can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-2,5-dichlorobenzoic acid: Similar structure but lacks the fluoro substituent.

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains a nitro group instead of an amino group.

Uniqueness

3-Amino-2,4-dichloro-5-fluorobenzoic acid is unique due to the combination of amino, dichloro, and fluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent .

Biologische Aktivität

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a derivative of benzoic acid that exhibits notable biological activity, particularly in pharmacological applications. Its unique structure, characterized by the presence of amino, dichloro, and fluorine substituents, contributes to its interactions within biological systems. This article delves into the biological activity of this compound, presenting various research findings, case studies, and data tables to illustrate its significance.

Chemical Structure and Properties

The molecular formula of this compound is C7H5Cl2FNO2, with a molecular weight of approximately 207.03 g/mol. Its structure allows it to engage in various biochemical interactions due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

The primary mechanism of action for this compound involves its role as an intermediate in the synthesis of pharmacologically active compounds. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to bacterial DNA replication and transcription. The compound's halogen substituents enhance its binding affinity to target enzymes, which can lead to significant biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA maintenance and replication.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured macrophages.

Case Study: Inhibition of Cytokine Production

A study conducted on RAW 264.7 macrophages revealed that treatment with this compound led to a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler benzoic acid derivatives. The compound serves as a precursor for several derivatives that may exhibit enhanced biological activities or different mechanisms of action.

Table 2: Synthesis Pathways for Derivatives

| Derivative Name | Synthesis Method | Biological Activity |

|---|---|---|

| Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | Esterification with methyl alcohol | Antimicrobial |

| Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate | Esterification with ethyl alcohol | Anti-inflammatory |

Research Findings

- In Vivo Studies : Animal studies have shown that administration of this compound results in a reduction of inflammation markers in models of acute inflammation.

- Enzyme Interaction Studies : Investigations into enzyme kinetics demonstrate that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Toxicity Assessments : Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, careful evaluation is necessary to determine safe dosage levels.

Eigenschaften

IUPAC Name |

3-amino-2,4-dichloro-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWRGHXQVQUWHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)N)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556660 |

Source

|

| Record name | 3-Amino-2,4-dichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-13-8 |

Source

|

| Record name | 3-Amino-2,4-dichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.